3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a sulfonamide group
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
Target of Action
The compound, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide, has been shown to have high selectivity for kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
The compound interacts with its kinase targets by binding to the active site of the enzyme, thereby inhibiting its activity . This results in the disruption of the phosphorylation process, which can lead to alterations in the function of the substrate proteins .
Biochemical Pathways
The inhibition of kinase activity by the compound can affect multiple biochemical pathways. For instance, it can disrupt signal transduction pathways that rely on protein phosphorylation . The downstream effects of this disruption can vary widely, depending on the specific functions of the affected proteins .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific kinases it targets and the roles of these kinases in cellular processes. For example, if the compound targets kinases involved in cell cycle regulation, its action could result in cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of benzo[d][1,3]dioxole with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced under specific conditions using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yloxy)methyl-4-(4-fluorophenyl)piperidine: A compound with a similar benzo[d][1,3]dioxole moiety but different functional groups.
benzo[d][1,3]dioxole-4,7-dicarboxylic acid: Another compound featuring the benzo[d][1,3]dioxole structure but with carboxylic acid groups.
Uniqueness
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide is unique due to its combination of the benzo[d][1,3]dioxole moiety with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[2-(4-methoxyphenyl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-23-16-5-3-15(4-6-16)9-10-20-27(21,22)12-2-11-24-17-7-8-18-19(13-17)26-14-25-18/h3-8,13,20H,2,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICALEWAJAKGHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.